molecular formula C8H8F2INO B13233083 4-(2,2-Difluoroethoxy)-3-iodoaniline

4-(2,2-Difluoroethoxy)-3-iodoaniline

Cat. No.: B13233083
M. Wt: 299.06 g/mol
InChI Key: QICHZVIGOQMYHI-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)-3-iodoaniline is an organic compound that features a unique combination of functional groups, including a difluoroethoxy group and an iodine atom attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethoxy)-3-iodoaniline typically involves multiple steps. One common method starts with the iodination of aniline derivatives, followed by the introduction of the difluoroethoxy group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. For example, the preparation might involve the use of sulfonyl chlorides or sulfonic anhydrides in the presence of 2,2-difluoroethanol and an alkali .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)-3-iodoaniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The aniline ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted anilines.

Scientific Research Applications

4-(2,2-Difluoroethoxy)-3-iodoaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-3-iodoaniline involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-(2,2-Difluoroethoxy)aniline: Lacks the iodine atom, which can affect its reactivity and biological activity.

    4-Iodoaniline: Does not have the difluoroethoxy group, resulting in different chemical properties and applications.

    2,4-Difluoroaniline: Contains two fluorine atoms on the aniline ring, leading to distinct reactivity patterns.

Uniqueness

4-(2,2-Difluoroethoxy)-3-iodoaniline is unique due to the presence of both the difluoroethoxy group and the iodine atom. This combination imparts specific chemical and physical properties that make the compound valuable in various research and industrial applications .

Properties

Molecular Formula

C8H8F2INO

Molecular Weight

299.06 g/mol

IUPAC Name

4-(2,2-difluoroethoxy)-3-iodoaniline

InChI

InChI=1S/C8H8F2INO/c9-8(10)4-13-7-2-1-5(12)3-6(7)11/h1-3,8H,4,12H2

InChI Key

QICHZVIGOQMYHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)I)OCC(F)F

Origin of Product

United States

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